molecular formula C23H19ClN4O3 B2801751 N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1260631-28-4

N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2801751
CAS No.: 1260631-28-4
M. Wt: 434.88
InChI Key: QSXKRWTWPBIXFZ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic acetamide derivative characterized by:

  • A 1,2,4-oxadiazole core substituted with a 4-methylphenyl group.
  • A 2-oxo-1,2-dihydropyridine ring linked to the oxadiazole.
  • An acetamide side chain bearing a 2-chloro-4-methylphenyl substituent.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-5-8-16(9-6-14)21-26-22(31-27-21)17-4-3-11-28(23(17)30)13-20(29)25-19-10-7-15(2)12-18(19)24/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXKRWTWPBIXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the dihydropyridine moiety, and finally, the coupling of these intermediates with the chlorinated phenyl group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the oxadiazole ring exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. Specific studies on oxadiazole derivatives have shown their effectiveness against various cancer cell lines.

Anticancer Activity

One significant area of research involves the anticancer potential of oxadiazole derivatives. For instance:

  • Case Study : A study demonstrated that certain 1,2,4-oxadiazole derivatives exhibited potent cytotoxic effects against human lung (A549) and breast (MCF-7) cancer cell lines. The introduction of electron-withdrawing groups at specific positions enhanced their biological activity significantly .
CompoundCell LineIC50 Value (µM)
Compound AA5494.5
Compound BMCF-70.48

Antimicrobial Activity

N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has also been evaluated for its antimicrobial properties:

  • Case Study : In vitro studies have shown moderate to high activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Drug Development Insights

The compound's structure allows it to interact with biological targets effectively. The presence of the oxadiazole ring is particularly noteworthy as it can mimic ester or amide groups while providing stability against hydrolysis. This bioisosteric property enhances the compound's pharmacokinetic profile .

Potential Therapeutic Applications

Given its promising biological activities, this compound may serve as a lead compound in the development of:

  • Anticancer Drugs : Targeting specific pathways involved in tumor growth.
  • Antimicrobial Agents : Addressing resistance in bacterial infections.
  • Neuroprotective Agents : Exploring its effects on neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. For example, it could inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and similar acetamide derivatives:

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,2,4-oxadiazole + pyridone - 4-Methylphenyl (oxadiazole)
- 2-Chloro-4-methylphenyl (acetamide)
~453.9* Balanced lipophilicity; chloro and methyl groups enhance stability and binding.
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide 1,2,4-oxadiazole + pyridone - 4-Chlorophenyl (oxadiazole)
- 4-Isopropylphenyl (acetamide)
~498.4 Higher lipophilicity due to isopropyl group; chloro enhances electron withdrawal.
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 1,2,4-triazole + thioether - Allyl-pyridine (triazole)
- 4-Chloro-2-methylphenyl (acetamide)
~441.9 Sulfur atom increases polarity; triazole may improve metal-binding affinity.
N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide Triazolone + phenoxy - Cyclopropyl (triazolone)
- 2,4-Dichlorophenoxy (acetamide)
~510.3 Dichlorophenoxy group enhances halogen bonding; cyclopropyl increases rigidity.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole + thioether - Ethyl-pyridine (triazole)
- Methoxy and chloro (acetamide)
~447.9 Methoxy group improves solubility; ethyl-pyridine adds steric bulk.

*Estimated based on similar compounds.

Key Structural and Functional Insights

Heterocyclic Core Variations
  • Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole ring offers metabolic resistance compared to triazoles (e.g., ), which may exhibit higher polarity and metal-binding capacity .
  • Pyridone vs. Thioether/Triazolone : The 2-oxo-pyridine in the target compound provides a hydrogen-bond acceptor, whereas thioether () or triazolone () cores alter electron distribution and solubility.
Substituent Effects
  • Chloro vs. Methyl Groups : The 2-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric effects, contrasting with ’s 4-isopropylphenyl (more lipophilic) or ’s methoxy group (more hydrophilic).
  • Aromatic vs. Aliphatic Chains : Cyclopropyl () and allyl () substituents introduce conformational rigidity or reactivity, respectively, unlike the target’s static methyl groups.
Physicochemical Properties
  • Molecular Weight : The target compound (~453.9 g/mol) falls within the acceptable range for oral bioavailability, whereas ’s higher molecular weight (~510.3 g/mol) may limit permeability.
  • LogP Predictions : The target’s logP is estimated to be ~3.5 (moderate), compared to ’s ~4.2 (highly lipophilic) and ’s ~2.8 (more hydrophilic).

Research Implications

  • Drug Design : The target compound’s oxadiazole-pyridone scaffold is advantageous for stability in enzymatic environments, while analogues with triazoles () may target metalloenzymes .
  • SAR Studies: Substituting the acetamide’s aryl group (e.g., isopropyl in ) could optimize target selectivity, whereas dichlorophenoxy () may enhance halogen-bond interactions .

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The compound's molecular formula is C25H20ClN5O3C_{25}H_{20}ClN_{5}O_{3}, with a detailed structure that includes a chloro-substituted aromatic ring and a dihydropyridine moiety linked to an oxadiazole. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC25H20ClN5O3
IUPAC NameThis compound
SMILESCc(cc1)ccc1-c1noc(-c2nn(CC(Nc(cc3)cc(Cl)c3OC)=O)c3c2cccc3)n1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The methods often include the formation of the oxadiazole and dihydropyridine rings through cyclization reactions followed by acetamide formation.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess moderate to strong antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied in this context; however, its structural analogs suggest potential activity.

Anti-inflammatory Properties

Compounds with similar moieties have demonstrated anti-inflammatory effects. For example, derivatives that include oxadiazole rings have been shown to inhibit pro-inflammatory cytokines in vitro . The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response.

Cytotoxicity and Anticancer Activity

The dihydropyridine component is known for its role in various pharmacological activities. Studies on related compounds have revealed cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound may exhibit similar properties due to its structural characteristics.

Case Studies

Several studies have explored the biological activities of compounds with similar structures:

  • Study on Oxadiazole Derivatives : A study reported that certain oxadiazole derivatives exhibited significant activity against Xanthomonas oryzae, suggesting potential agricultural applications as fungicides or bactericides .
  • Anti-inflammatory Activity : Another research highlighted that compounds with oxadiazole and substituted aromatic rings showed promising anti-inflammatory activity by reducing edema in animal models .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could act on various receptors influencing cellular signaling pathways related to inflammation or cancer cell proliferation.

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